

Quantitative Comparison: Allylescaline vs. Mescaline

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Compound Focus: Allylescaline

CAS No.: 39201-75-7

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The table below summarizes the core differences in their pharmacological and experiential profiles.

Parameter	Mescaline	Allylescaline
Typical Active Dose (Oral)	200 - 400 mg [1] [2]	20 - 35 mg [3]
Relative Potency	Baseline (1x)	Approximately 10x more potent [3]
Primary Molecular Target	5-HT2A receptor [2]	5-HT2A receptor [3]
Key Receptor Affinity Trend	--	Increased 5-HT2A/2C affinity from 4-alkoxy extension [4] [5]
Approximate Duration of Effects	~11 hours [1]	8 - 12 hours [3]

The replacement of the 4-methoxy group in mescaline with a larger, more lipophilic **4-allyloxy group** in **allylescaline** is the critical change that enhances its binding affinity for the 5-HT2A and 5-HT2C receptors, leading to its higher potency [4] [5] [6]. Research on related compounds shows that extending this 4-alkoxy chain generally increases receptor binding affinity and functional activity [7].

Experimental Data and Methodologies

The data supporting this comparison comes from established, rigorous experimental protocols in pharmacology.

Receptor Binding Affinity Assays

This standard method quantifies how tightly a compound binds to a specific receptor.

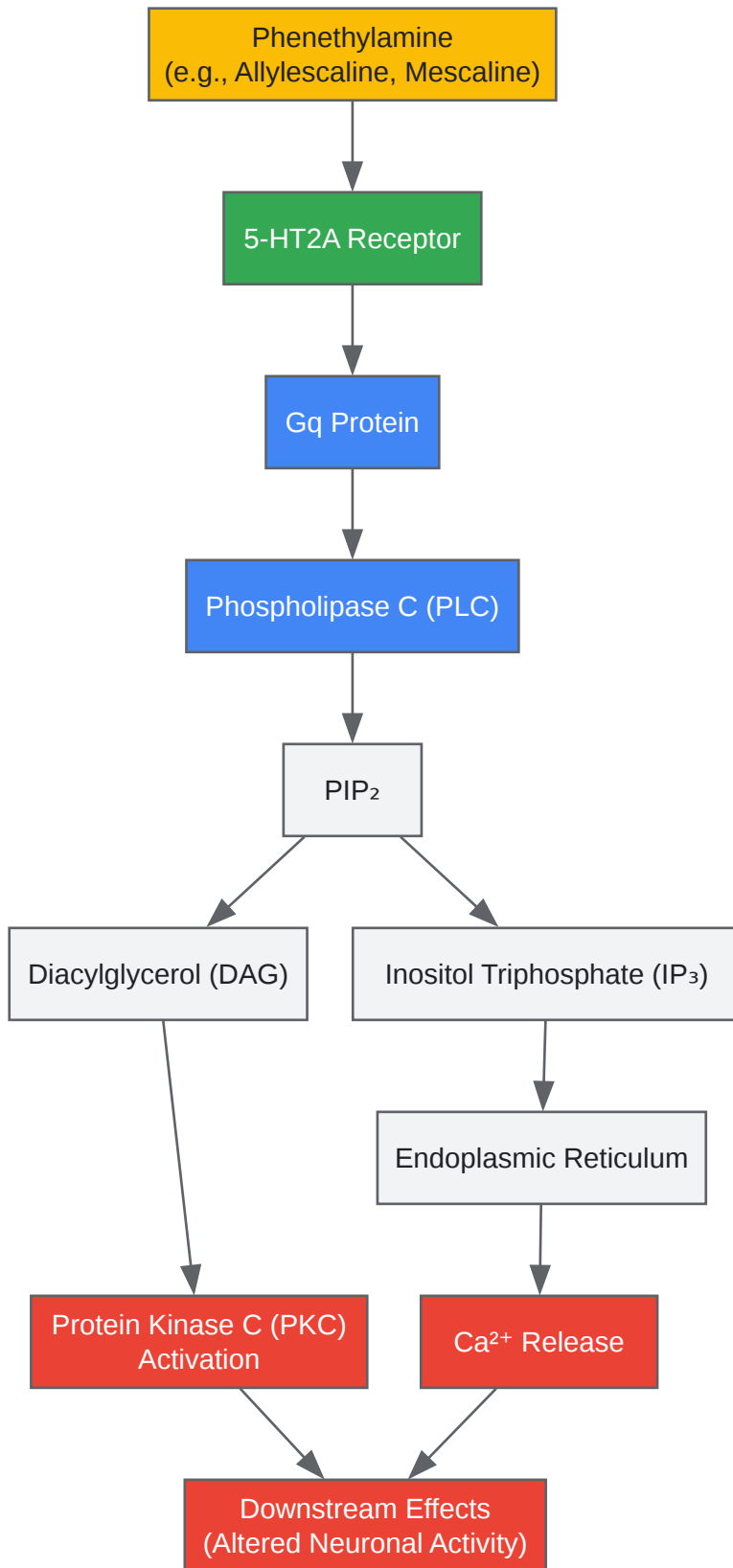
- **Objective:** To determine the inhibitory constant (K_i), a measure of binding affinity, for various human monoamine receptors [4] [5].
- **Protocol Summary:**
 - **Cell Preparation:** Use cells (e.g., HEK-293) genetically engineered to express a high density of a single human receptor type (e.g., 5-HT_{2A}) [4] [5].
 - **Competitive Binding:** Incubate the cell membranes with a known radiolabeled reference ligand and different concentrations of the test drug (e.g., **allylescaline** or mescaline analog) [4] [5].
 - **Measurement & Analysis:** Measure the displacement of the radioligand. The K_i value is calculated from the concentration that displaces 50% of the radioligand, indicating higher affinity for the receptor [4] [5].

Functional Receptor Activation Assays

These experiments determine if a compound is merely binding or also activating the receptor and its downstream signaling pathways.

- **Objective:** To measure the potency (EC_{50}) and efficacy (E_{max}) of a compound in activating a receptor, such as the 5-HT_{2A} receptor [4] [5].
- **Protocol Summary:**
 - **Signal Detection:** Use transfected cells equipped with a calcium-sensitive fluorescent dye. 5-HT_{2A} receptor activation triggers a release of calcium ions (Ca^{2+}) from the endoplasmic reticulum [2].
 - **Stimulation:** Apply the test drug to the cells and measure the resulting fluorescent signal, which corresponds to the level of receptor activation [4] [5].
 - **Data Modeling:** The resulting concentration-response curve allows for calculation of the EC_{50} (concentration for half-maximal effect) and E_{max} (maximal effect), providing a profile of the drug's functional activity [4] [5].

The diagram below illustrates the core signaling pathway activated by these psychedelic phenethylamines.



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5-HT_{2A} Receptor Signaling Pathway

Key Takeaways for Research

- **Structure-Activity Relationship (SAR):** The 4-position of the phenethylamine core is a key modifier of potency. Extending the alkoxy group at this site generally increases 5-HT_{2A/2C} receptor affinity and psychedelic potency in humans [4] [5] [7].
- **Behavioral Correlation:** Preclinical behavioral models, such as the **head twitch response (HTR)** in mice, are a validated proxy for human hallucinogenic potency. The potency relationships observed in these assays for mescaline analogs closely parallel human data [7].
- **Target Selectivity:** While the 5-HT_{2A} receptor is primary, these compounds are not perfectly selective. They also interact with other serotonin receptors (e.g., 5-HT_{1A}, 5-HT_{2C}), which may influence the qualitative nature of the subjective experience [8] [9].

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